2-Propionylthiazol

Übersicht

Beschreibung

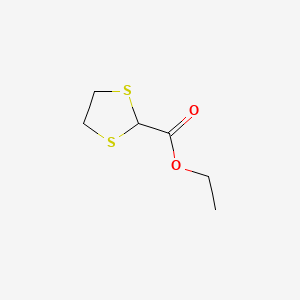

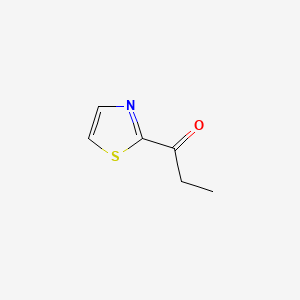

2-Propanoylthiazole, also known as fema 3611, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Propanoylthiazole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-propanoylthiazole is primarily located in the cytoplasm. 2-Propanoylthiazole is a bread, cereal, and nutty tasting compound that can be found in fats and oils and green vegetables. This makes 2-propanoylthiazole a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Aromastoff

2-Propionylthiazol wird als Aromastoff verwendet . Es kann verwendet werden, um verschiedenen Lebensmitteln einen einzigartigen Geschmack zu verleihen. Das genaue Geschmacksprofil, das es liefert, ist nicht angegeben, aber angesichts seiner chemischen Struktur könnte es möglicherweise einen herzhaften oder umami-artigen Geschmack verleihen.

Duftstoff-Chemische Verbindungen

Diese Verbindung wird auch bei der Herstellung von Duftstoff-Chemischen Verbindungen verwendet . Es könnte möglicherweise bei der Formulierung von Parfüms, Kölnisch Wasser und anderen Duftprodukten verwendet werden.

Forschungsanwendung

this compound ist als „Nur für Forschungszwecke“ (RUO) gekennzeichnet , was darauf hindeutet, dass es in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet werden kann. Die Einzelheiten dieser Anwendungen werden nicht beschrieben, aber sie könnten möglicherweise die Untersuchung der physikalischen und chemischen Eigenschaften der Verbindung, ihrer Wechselwirkungen mit anderen Substanzen und ihrer potenziellen Verwendung in neuen Produkten oder Verfahren umfassen.

Synthese neuer Verbindungen

Thiazolderivate, wie z. B. This compound, können bei der Synthese neuer Verbindungen verwendet werden . Diese neuen Verbindungen könnten möglicherweise eine breite Palette von Anwendungen haben, von Pharmazeutika bis hin zur Materialwissenschaft.

Antimikrobielle Aktivität

Es wurde festgestellt, dass einige Thiazolverbindungen antimikrobielle Aktivität aufweisen . Obwohl nicht spezifiziert ist, ob this compound diese Eigenschaft besitzt, könnte dies möglicherweise ein Forschungsgebiet sein.

Löslichkeitsstudien

this compound ist nicht mischbar oder schwer mit Wasser zu mischen . Diese Eigenschaft könnte es zu einem interessanten Thema für Studien im Zusammenhang mit Löslichkeit und der Entwicklung wasserunlöslicher Arzneimittel oder anderer Substanzen machen.

Safety and Hazards

2-Propionylthiazole should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from oxidizing agents . It’s not miscible or difficult to mix with water . In case of contact with skin or eyes, rinse immediately with plenty of water .

Wirkmechanismus

Target of Action

This compound is a derivative of thiazole, and it’s often used in the synthesis of other compounds

Biochemical Pathways

The biochemical pathways affected by 2-Propionylthiazole are currently unknown . Thiazole derivatives are known to be involved in a wide range of biochemical processes, but without specific research on 2-Propionylthiazole, it’s difficult to predict which pathways it might affect.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Propionylthiazole is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity, but specific studies are needed to confirm these effects.

Biochemische Analyse

Biochemical Properties

2-Propionylthiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-Propionylthiazole and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways . Additionally, 2-Propionylthiazole has been shown to bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

2-Propionylthiazole exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of the MAPK pathway, 2-Propionylthiazole can affect gene expression and cellular metabolism . Furthermore, studies have shown that 2-Propionylthiazole can induce oxidative stress in cells, leading to changes in cellular redox status and the activation of antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of action of 2-Propionylthiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 2-Propionylthiazole binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and preventing the oxidation of specific substrates . This inhibition can lead to the accumulation of unmetabolized compounds, which may have downstream effects on cellular function. Additionally, 2-Propionylthiazole has been shown to modulate the expression of genes involved in oxidative stress response, further highlighting its impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propionylthiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Propionylthiazole can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis. These findings underscore the importance of considering the temporal aspects of 2-Propionylthiazole’s effects in experimental designs.

Dosage Effects in Animal Models

The effects of 2-Propionylthiazole vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 2-Propionylthiazole can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications and understanding the threshold levels for toxicity.

Metabolic Pathways

2-Propionylthiazole is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can then participate in phase II reactions, where they are conjugated with glucuronic acid or other molecules to form more water-soluble compounds that can be excreted from the body. The involvement of 2-Propionylthiazole in these metabolic pathways underscores its role in cellular detoxification processes.

Transport and Distribution

The transport and distribution of 2-Propionylthiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 2-Propionylthiazole can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Propionylthiazole is influenced by targeting signals and post-translational modifications. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2-Propionylthiazole can be targeted to specific organelles, such as the mitochondria, through the presence of specific targeting signals. These localization patterns are essential for understanding the compound’s activity and function within the cell.

Eigenschaften

IUPAC Name |

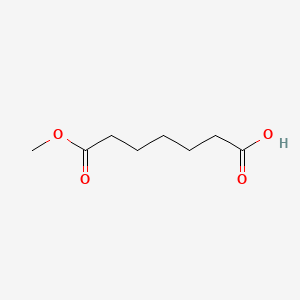

1-(1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAENAWSLPSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195651 | |

| Record name | 2-Propionylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, oily liquid; brown-roasted, vanilla-like odour | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.205-1.210 | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

43039-98-1 | |

| Record name | 1-(2-Thiazolyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43039-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043039981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(2-thiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05CB62UH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the copper(II) complexes of 2-propionylthiazole thiosemicarbazones interact with human topoisomerase IIα, and what are the downstream effects of this interaction?

A: While the exact mechanism of interaction isn't fully elucidated in the study, the research demonstrates that both copper(II) complexes, [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl], exhibit strong inhibition of human topoisomerase IIα []. Topoisomerase IIα is an enzyme crucial for DNA replication and repair, and its inhibition can lead to DNA damage and ultimately trigger cell death. This mechanism is often exploited in cancer therapy. The study further highlights that this inhibitory effect translates to significant anticancer activity against both MDA-MB-231 and MCF7 breast cancer cell lines [], suggesting these complexes could be promising leads for anticancer drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)